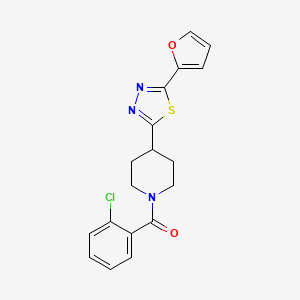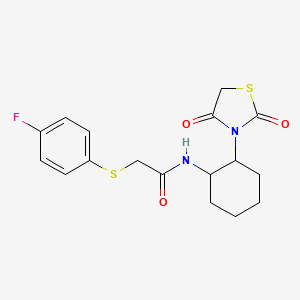![molecular formula C20H20N4O2S B2434112 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1808813-34-4](/img/structure/B2434112.png)
1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic components, including a furan ring, a pyrimidine ring, and a tetrahydroquinoxaline ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Tetrahydroquinoxaline is a bicyclic compound consisting of a benzene ring fused to a diazepine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the substituents attached to them. The furan and pyrimidine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives these rings stability. The tetrahydroquinoxaline ring, being partially saturated, would have a different configuration .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various substituents. For example, furan rings can undergo electrophilic substitution reactions . Pyrimidines can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility .Mécanisme D'action
Propriétés
IUPAC Name |
[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]-(4-methyl-2,3-dihydroquinoxalin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-17(19(27-3)22-18(21-13)16-9-6-12-26-16)20(25)24-11-10-23(2)14-7-4-5-8-15(14)24/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCDQGJTERTVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CCN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)
![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide](/img/structure/B2434037.png)



![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)


![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2434048.png)
![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)
